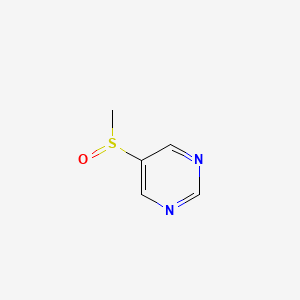![molecular formula C9H15Cl6O3P B577270 1,2-Dichloro-3-[2,3-dichloropropoxy(2,3-dichloropropyl)phosphoryl]oxypropane CAS No. 13821-70-0](/img/structure/B577270.png)
1,2-Dichloro-3-[2,3-dichloropropoxy(2,3-dichloropropyl)phosphoryl]oxypropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dichloro-3-[2,3-dichloropropoxy(2,3-dichloropropyl)phosphoryl]oxypropane is a chemical compound with the molecular formula C9H16Cl4O3P It is known for its unique structure, which includes two 2,3-dichloropropyl groups attached to a phosphonic acid ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-3-[2,3-dichloropropoxy(2,3-dichloropropyl)phosphoryl]oxypropane typically involves the reaction of 2,3-dichloropropanol with phosphonic acid derivatives. One common method is the esterification of 2,3-dichloropropanol with phosphonic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1,2-Dichloro-3-[2,3-dichloropropoxy(2,3-dichloropropyl)phosphoryl]oxypropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The chlorine atoms in the 2,3-dichloropropyl groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide or amines can be employed for substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Alcohols.
Substitution: Various substituted phosphonic acid esters.
Scientific Research Applications
1,2-Dichloro-3-[2,3-dichloropropoxy(2,3-dichloropropyl)phosphoryl]oxypropane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Dichloro-3-[2,3-dichloropropoxy(2,3-dichloropropyl)phosphoryl]oxypropane involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloropropylphosphonic acid: A related compound with similar chemical properties but different ester groups.
2,3-Dichloropropanol: A precursor in the synthesis of the ester.
Phosphonic acid derivatives: A broad class of compounds with varying ester groups and substituents.
Uniqueness
1,2-Dichloro-3-[2,3-dichloropropoxy(2,3-dichloropropyl)phosphoryl]oxypropane is unique due to its specific ester groups and the presence of multiple chlorine atoms
Properties
CAS No. |
13821-70-0 |
|---|---|
Molecular Formula |
C9H15Cl6O3P |
Molecular Weight |
414.89 |
IUPAC Name |
1,2-dichloro-3-[2,3-dichloropropoxy(2,3-dichloropropyl)phosphoryl]oxypropane |
InChI |
InChI=1S/C9H15Cl6O3P/c10-1-7(13)4-17-19(16,6-9(15)3-12)18-5-8(14)2-11/h7-9H,1-6H2 |
InChI Key |
HBIYTQYFEGQPQQ-UHFFFAOYSA-N |
SMILES |
C(C(CCl)Cl)OP(=O)(CC(CCl)Cl)OCC(CCl)Cl |
Synonyms |
2,3-Dichloropropylphosphonic acid bis(2,3-dichloropropyl) ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


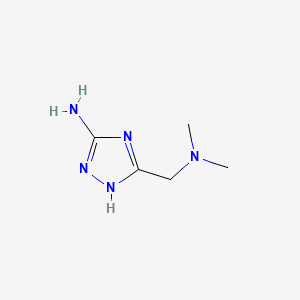


![Calcium bis[3-nitro-4-[[2-oxo-1-[(phenylamino)carbonyl]propyl]azo]benzenesulphonate]](/img/structure/B577191.png)
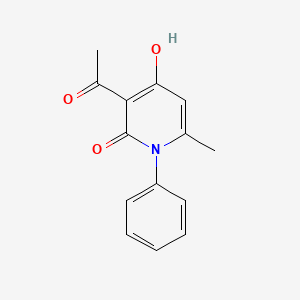
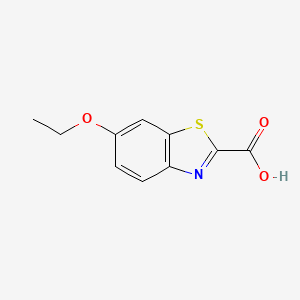

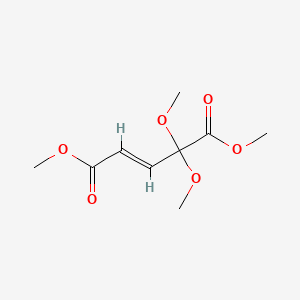
![[1,2,4]Triazolo[4,3-a]pyrazin-3-amine](/img/structure/B577209.png)
